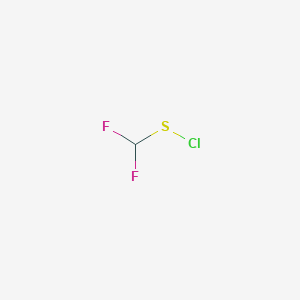

Difluoromethylsulfenylchloride

Descripción

Evolution and Significance of Fluoroalkylsulfur Motifs in Modern Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com This is attributed to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. mdpi.com These properties can lead to increased metabolic stability, enhanced lipophilicity, and altered bioavailability of drug candidates. mdpi.comacs.orgrsc.org

The combination of fluorine and sulfur atoms within a single functional group, the fluoroalkylsulfur motif, offers a unique set of properties. sioc.ac.cntandfonline.com The difluoromethylthio (SCF2H) group, in particular, has emerged as a valuable pharmacophore in medicinal chemistry and agrochemicals. acs.orgresearchgate.net It is considered a bioisostere of hydroxyl (OH), thiol (SH), and amino (NH) groups, capable of participating in hydrogen bonding interactions as a lipophilic hydrogen bond donor. acs.orgrsc.orgresearchgate.net This has led to its incorporation into a range of biologically active molecules. acs.orgresearchgate.net The development of synthetic methodologies to introduce the SCF2H group is therefore of significant interest to the synthetic community. rsc.org

Positioning of Difluoromethylsulfenyl Chloride within Electrophilic Organosulfur Reagents

Difluoromethylsulfenyl Chloride (CF2HSCl) belongs to the class of electrophilic organosulfur reagents. These reagents are characterized by a sulfur atom that is susceptible to attack by nucleophiles. oup.com The electrophilicity of the sulfur in sulfenyl chlorides is influenced by the nature of the substituent attached to it. The presence of the electron-withdrawing difluoromethyl group in Difluoromethylsulfenyl Chloride enhances the electrophilic character of the sulfur atom.

While information on the isolated Difluoromethylsulfenyl Chloride is limited, likely due to its high reactivity, its role as a potent electrophile can be inferred from the chemistry of its derivatives. For instance, [(ethoxycarbonyl)difluoromethyl]sulfenyl chloride, a related species, is generated in situ and readily reacts with nucleophiles like potassium phthalimide (B116566). acs.org This reactivity profile places it alongside other electrophilic fluoroalkylthiolating reagents used in modern synthesis. rsc.orgresearchgate.netrsc.org The development of such reagents is crucial for the direct introduction of fluoroalkylthio groups into a variety of substrates, including electron-rich aromatic and heteroaromatic systems. acs.orgacs.org

The table below provides a comparison of Difluoromethylsulfenyl Chloride with other relevant electrophilic sulfur reagents.

| Reagent Name | Chemical Formula | Key Characteristics |

| Difluoromethylsulfenyl Chloride | CF2HSCl | Highly reactive, potent electrophile for introducing the SCF2H group. |

| Trifluoromethylsulfenyl Chloride | CF3SCl | A well-established reagent for trifluoromethylthiolation. |

| N-(Trifluoromethylthio)phthalimide | A stable, solid electrophilic trifluoromethylthiolating reagent. | |

| N-(Difluoromethylthio)phthalimide | An electrophilic reagent for direct difluoromethylthiolation. rsc.org | |

| [(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | A shelf-stable electrophilic reagent for fluoroalkylthiolation. acs.org |

Current Research Landscape and Emerging Trends in Difluoromethylsulfenyl Chemistry

The current research landscape in difluoromethylsulfenyl chemistry is largely focused on the development of new, stable, and easy-to-handle reagents for the introduction of the SCF2H moiety. Given the likely instability of Difluoromethylsulfenyl Chloride itself, a significant trend is the design of precursors that can generate this or a similar reactive species in situ.

One notable approach involves the use of sulfoxide (B87167)/Tf2O systems to generate electrophilic sulfur species for the synthesis of 3-SCF2H-substituted chromones. acs.orgacs.orgnih.gov This method represents a base-free approach to introduce the SCF2H group via an interrupted Pummerer reaction. acs.orgacs.orgnih.gov

Another emerging area is the use of photoredox catalysis to generate fluoroalkyl radicals from sources like fluoroalkylsulfonyl chlorides. thieme-connect.comed.ac.uk While not directly involving Difluoromethylsulfenyl Chloride, these radical-based methods provide an alternative and complementary strategy for the formation of C-SCF2H bonds. researchgate.net

Recent research also highlights the development of shelf-stable electrophilic fluoroalkylthiolating reagents, such as [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide, which offer practical advantages over the direct use of highly reactive sulfenyl chlorides. acs.org The ability to further transform the functional groups within these reagents after the initial thiolation reaction adds to their synthetic utility. acs.org

The table below summarizes some recent research findings in the field.

| Research Focus | Key Findings |

| In situ generation of electrophilic SCF2H species | The combination of difluoromethyl sulfoxide and Tf2O can be used to synthesize 3-SCF2H-chromones via an interrupted Pummerer reaction. acs.orgacs.orgnih.gov |

| Development of shelf-stable reagents | [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide has been developed as a stable and efficient electrophilic reagent for fluoroalkylthiolation. acs.org |

| Radical-based approaches | Photoredox catalysis using fluoroalkylsulfonyl chlorides as radical precursors provides an alternative route to C-SCF2H bond formation. researchgate.netthieme-connect.comed.ac.uk |

| Electrophilic difluoroalkylthiolation | A method for the direct electrophilic difluoroalkylthiolation of heterocycles using a derivative of Chen's reagent has been reported. acs.org |

Structure

3D Structure

Propiedades

Número CAS |

58932-27-7 |

|---|---|

Fórmula molecular |

CHClF2S |

Peso molecular |

118.53 g/mol |

Nombre IUPAC |

difluoromethyl thiohypochlorite |

InChI |

InChI=1S/CHClF2S/c2-5-1(3)4/h1H |

Clave InChI |

PVGXPSIJXXNWSR-UHFFFAOYSA-N |

SMILES canónico |

C(F)(F)SCl |

Origen del producto |

United States |

Synthetic Methodologies for Difluoromethylsulfenyl Chloride and Its Precursors

Direct Synthesis and Derivatization of Difluoromethylsulfenyl Chloride

Difluoromethylsulfenyl chloride is a reactive intermediate that serves as a direct source of the electrophilic "SCF2H" moiety. Its synthesis and derivatization are pivotal for the construction of more complex molecules.

Preparation via Reduction of Difluoromethanesulfonyl Chloride Precursors

The reduction of sulfonyl chlorides to sulfenyl chlorides is a potential synthetic route, though not widely documented for the difluoromethyl analogue. Generally, the reduction of sulfonyl chlorides with various reagents tends to yield thiols or disulfides as the major products. For instance, lithium aluminum hydride reduction of sulfonyl chlorides typically furnishes mercaptans. researchgate.net While specific methods for the direct, partial reduction of difluoromethanesulfonyl chloride to difluoromethylsulfenyl chloride are not extensively reported in the literature, the in situ reduction of sulfonyl chlorides to sulfinate salts using reagents like sodium thiosulfate (B1220275) has been described. researchgate.net These sulfinates can then be further utilized in the synthesis of other sulfur-containing compounds. The direct conversion of the highly oxidized difluoromethanesulfonyl chloride to the corresponding sulfenyl chloride remains a synthetic challenge.

Halogenation and Sulfenylation Strategies for C-SCl Bond Formation

A more common and effective strategy for the formation of the C-SCl bond in difluoromethylsulfenyl chloride involves the chlorination of suitable sulfur-containing precursors. The Zincke disulfide reaction, which is the chlorination of disulfides, is a classical method for preparing sulfenyl chlorides. wikipedia.org Applying this to the difluoromethyl case would involve the reaction of bis(difluoromethyl) disulfide with chlorine.

A well-documented approach for the in situ generation of difluoromethylsulfenyl chloride is the chlorinolysis of a thioether, specifically benzyl (B1604629) difluoromethyl sulfide (B99878). This reaction proceeds by treating the thioether with a chlorinating agent, such as chlorine gas, which cleaves the C-S bond to form the desired sulfenyl chloride and a benzyl chloride byproduct. This method is particularly useful as the highly reactive HCF2SCl can be immediately trapped by a nucleophile present in the reaction mixture, avoiding its isolation.

Development and Preparation of Related Difluoromethylthiolation Reagents

To overcome the challenges associated with the direct use of difluoromethylsulfenyl chloride, a range of more stable and user-friendly electrophilic and nucleophilic reagents have been developed.

Synthesis of Electrophilic Difluoromethylthiolating Agents (e.g., N-(Difluoromethyl)phthalimide, Hypervalent Iodonium (B1229267) Ylides)

N-(Difluoromethyl)phthalimide: This shelf-stable, crystalline solid is a widely used electrophilic difluoromethylthiolating reagent. A practical, two-step, one-pot synthesis has been developed on a multigram scale. The process begins with the reaction of benzyl difluoromethyl sulfide with chlorine in chloroform (B151607) at low temperatures to generate difluoromethylsulfenyl chloride in situ. This reactive intermediate is then immediately treated with potassium phthalimide (B116566) to afford N-(difluoromethylthio)phthalimide in good yield after recrystallization.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzyl difluoromethyl sulfide | Chlorine (Cl2), Chloroform (CHCl3), -30°C to 23°C | Difluoromethylsulfenyl chloride (in situ) |

| 2 | Difluoromethylsulfenyl chloride (in situ) | Potassium phthalimide, -30°C to 23°C | N-(Difluoromethyl)phthalimide |

Hypervalent Iodonium Ylides: Difluoromethanesulfonyl hypervalent iodonium ylides have emerged as effective electrophilic difluoromethylthiolating reagents. Their synthesis typically begins with the reaction of a 2-bromoacetophenone (B140003) derivative with sodium difluoromethanesulfinate to produce a 2-difluoromethanesulfonylacetophenone. Subsequent reaction with phenyliodonium (B1259483) diacetate (PIDA) in the presence of a base like potassium hydroxide (B78521) yields the desired hypervalent iodonium ylide. These reagents have been successfully employed in the copper-catalyzed difluoromethylthiolation of a variety of nucleophiles.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Bromoacetophenone | Sodium difluoromethanesulfinate, DMAc, 50°C | 2-Difluoromethanesulfonylacetophenone |

| 2 | 2-Difluoromethanesulfonylacetophenone | Phenyliodonium diacetate (PIDA), KOH | Difluoromethanesulfonyl hypervalent iodonium ylide |

Synthetic Approaches to Nucleophilic Difluoromethylthiolating Reagents

The development of nucleophilic "⁻SCF2H" synthons provides a complementary approach to the electrophilic methods. A key breakthrough in this area is the synthesis of the silver-based reagent, [(SIPr)Ag(SCF2H)] (where SIPr is a bulky N-heterocyclic carbene ligand). This reagent is prepared through a straightforward reaction of the corresponding difluoromethyl silver complex, [(SIPr)Ag(CF2H)], with elemental sulfur. The reaction proceeds smoothly at room temperature, yielding the desired nucleophilic difluoromethylthiolating reagent. This stable and versatile reagent can then participate in transition-metal-catalyzed cross-coupling reactions to form C-SCF2H bonds. tandfonline.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| [(SIPr)Ag(CF2H)] | Elemental Sulfur (S8) | THF, Room Temperature | [(SIPr)Ag(SCF2H)] |

Generation and Utilization of Radical Difluoromethylthiolating Species

The generation of radical difluoromethylthiolating species, such as the difluoromethylthiol radical (•SCF2H), is a key strategy for introducing the SCF2H moiety into organic molecules. One prominent method for generating related species is through electrochemical reduction. For instance, the cathodic reduction of bromodifluoromethyl phenyl sulfide can generate the (phenylthio)difluoromethyl radical (PhSCF2•). beilstein-journals.orgbeilstein-journals.orgnih.gov This process often employs a mediator, such as o-phthalonitrile, to facilitate the electron transfer. beilstein-journals.orgbeilstein-journals.orgnih.gov

The mechanism involves a one-electron reduction of the precursor to form the radical species. beilstein-journals.orgbeilstein-journals.org Once generated, these highly reactive radicals can be trapped by electron-rich olefins, such as α-methylstyrene and 1,1-diphenylethylene, to form new carbon-sulfur bonds, yielding the corresponding adducts in moderate to high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov The efficiency of this radical trapping highlights the synthetic utility of electrochemically generated difluoromethylthiolating species. beilstein-journals.org Mechanistic studies, sometimes involving deuterated solvents, have been employed to elucidate the detailed reaction pathways and confirm the formation of the radical intermediates. beilstein-journals.orgbeilstein-journals.org

| Precursor | Method | Mediator | Generated Species | Trapping Agent | Outcome | Ref |

| Bromodifluoromethyl phenyl sulfide | Cathodic Reduction | o-Phthalonitrile | (Phenylthio)difluoromethyl radical | α-Methylstyrene | Adduct formation | beilstein-journals.orgbeilstein-journals.org |

| Bromodifluoromethyl phenyl sulfide | Cathodic Reduction | o-Phthalonitrile | (Phenylthio)difluoromethyl radical | 1,1-Diphenylethylene | Adduct formation in high yield | beilstein-journals.orgbeilstein-journals.org |

This interactive table summarizes the electrochemical generation and reaction of a model difluoromethylthiolating radical.

Design Principles for Shelf-Stable and Versatile Difluoromethylsulfenyl Precursors

An example of such a designed precursor is S-(difluoromethyl) benzenesulfonothioate (PhSO2SCF2H). researchgate.net This compound is a crystalline solid that exhibits enhanced stability, making it suitable for storage and handling. researchgate.net The design incorporates the benzenesulfonyl group (PhSO2) as a good leaving group. Under radical initiation conditions, the S-S bond can be homolytically cleaved to generate the desired •SCF2H radical. This strategy of masking the reactive sulfenyl chloride as a more stable sulfonothioate derivative is a cornerstone of modern precursor design, balancing stability with controlled reactivity.

Advancements in Sustainable Synthetic Protocols

Electrochemical Methods for the Preparation of Fluorinated Organosulfur Compounds

Electrochemical synthesis is emerging as a powerful tool in green chemistry, offering a sustainable alternative to traditional methods that often require hazardous reagents and produce significant waste. beilstein-journals.orgacs.orgnih.gov This approach is particularly relevant for the preparation of fluorinated organosulfur compounds. acs.orgrsc.org Anodic fluorination, for example, can be conducted in ionic liquids like Et3N·3HF, which serve as both the supporting electrolyte and the fluorine source, often eliminating the need for volatile organic compounds (VOCs). rsc.org

Selective electrochemical fluorination can be achieved by carefully controlling the electrolysis conditions, such as the applied potential. acs.org For instance, the cathodic reduction of precursors like bromodifluoromethyl phenyl sulfide provides a metal-free process to generate difluoromethylthiolating radicals. beilstein-journals.orgbeilstein-journals.org These electrochemical methods are advantageous as they often proceed under mild conditions, reduce the formation of byproducts, and the scale-up of the process is generally straightforward. acs.org The use of electrochemistry aligns with the principles of green chemistry by minimizing waste and avoiding the use of toxic and hazardous reagents. beilstein-journals.orgacs.org

| Electrochemical Technique | Substrate Type | Key Advantage | Outcome | Ref |

| Anodic Fluorination | Organosulfur Compounds | VOC-free (in ionic liquids) | Selective introduction of fluorine | rsc.org |

| Cathodic Reduction | Bromodifluoromethyl phenyl sulfide | Metal-free, avoids hazardous reagents | Generation of PhSCF2• radicals | beilstein-journals.orgbeilstein-journals.org |

| Potentiostatic Electrolysis | Thioethers | High selectivity | Controlled oxidation to sulfoxides or sulfones | researchgate.net |

This interactive table highlights key features of electrochemical methods in fluorinated organosulfur synthesis.

Catalytic and Environmentally Benign Routes for Sulfur-Fluorine Bond Formation

The formation of sulfur-fluorine (S-F) bonds is a fundamental step in the synthesis of many fluorinated sulfur compounds. Developing catalytic and environmentally benign routes for this transformation is a significant goal. While traditional methods often rely on stoichiometric and hazardous fluorinating agents, recent research has explored catalytic approaches. acs.org For example, fluoride (B91410) anions have been shown to act as superior activators of elemental sulfur, generating reactive fluoropolysulfide anions in situ that can engage in sulfurization reactions. mdpi.com

Organocatalysis also presents a promising avenue for C-S bond formation, which is often a complementary step in the synthesis of complex organosulfur compounds. acs.org For the direct formation of S-F bonds, the focus is on increasing the stability and selectivity of the process. The S-F bond in sulfur(VI) compounds, such as sulfuryl fluoride (SO2F2), is relatively stable to hydrolysis, suggesting that with appropriate catalytic activation, controlled S-F bond formation is feasible. nih.gov The development of catalysts that can facilitate the reaction of sulfur-containing substrates with safe and abundant fluoride sources, such as potassium fluoride, represents a key area of research for creating more environmentally benign synthetic protocols. researchgate.net

Atom-Economic and Waste-Minimizing Strategies in Difluoromethylsulfenylation

The principles of atom economy and waste minimization are central to green and sustainable chemistry. rsc.orgresearchgate.net An ideal chemical transformation incorporates all atoms from the reactants into the final product, a concept known as 100% atom economy. rsc.org Strategies for difluoromethylsulfenylation are increasingly being evaluated based on these metrics.

Electrochemical syntheses contribute significantly to waste minimization by replacing stoichiometric chemical oxidants or reductants with electricity, thereby reducing the generation of byproducts. acs.orgnih.gov Another strategy involves the development of reagentless protocols. For example, the iodosulfenylation of alkynes has been achieved using only catalytic iodine and a disulfide, representing a 100% atom-economic process. rsc.org Applying this principle to difluoromethylsulfenylation would involve designing reactions where a difluoromethylsulfenylating agent adds completely to a substrate without the loss of any atoms as waste. Such processes exhibit excellent green chemistry metrics, including a low E-factor (Environmental factor, which measures the mass ratio of waste to desired product) and high reaction-mass efficiency. rsc.org Future research in the synthesis of difluoromethylsulfenyl chloride and its derivatives will likely focus on designing such atom-economic and catalytic routes to minimize environmental impact.

Reactivity Profiles and Mechanistic Investigations of Difluoromethylsulfenyl Species

Electrophilic Reactivity of Difluoromethylsulfenyl Chloride and its Derivatives

Difluoromethylsulfenyl chloride behaves as an electrophile, reacting with a variety of nucleophiles to introduce the SCF2H group. Its reactivity is influenced by the electron-withdrawing nature of the difluoromethyl group, which polarizes the S-Cl bond, making the sulfur atom susceptible to nucleophilic attack.

Reactions with Electron-Rich Aromatic and Heteroaromatic Systems

The electrophilic difluoromethylsulfenylation of electron-rich aromatic and heteroaromatic compounds is a direct method for the synthesis of aryl and heteroaryl difluoromethylthioethers. These reactions typically proceed via an electrophilic aromatic substitution mechanism.

Electron-rich arenes such as phenols and anilines, as well as polycyclic aromatic hydrocarbons, readily react with electrophilic SCF2H sources. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring.

Heterocyclic compounds, particularly those with high electron density such as indoles and pyrroles, are excellent substrates for difluoromethylsulfenylation. The reaction generally occurs at the most nucleophilic position of the heterocyclic ring. For instance, indoles are typically functionalized at the C3-position.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Indole | PhthN-SCF2COAr | (DHQD)2PHAL | 3-(Arylcarbonyl)difluoromethylthio)indole | Moderate |

| β-Ketoester | PhthN-SCF2COAr | (DHQD)2PHAL | α-(Arylcarbonyl)difluoromethylthio-β-ketoester | Moderate |

Table 1: Examples of Electrophilic Difluoromethylsulfenylation of Heterocycles and Active Methylene (B1212753) Compounds.

Addition Reactions to Olefins, Alkynes, and Other Unsaturated Bonds

Difluoromethylsulfenyl chloride and its derivatives undergo electrophilic addition reactions with carbon-carbon multiple bonds. The reaction with alkenes proceeds via a mechanism that can involve a bridged thiiranium ion intermediate, leading to anti-addition products. The regioselectivity of the addition to unsymmetrical alkenes generally follows Markovnikov's rule, with the sulfur atom adding to the more substituted carbon.

The addition to alkynes provides a route to vinyl difluoromethylthioethers. The stereochemistry of the addition can be influenced by the reaction conditions and the structure of the alkyne.

Functionalization of Active Methylene Compounds and Enamines

Active methylene compounds, such as β-dicarbonyl compounds (e.g., β-ketoesters and malonic esters), can be readily difluoromethylsulfenylated at the α-position. The reaction proceeds through the enol or enolate form of the active methylene compound, which acts as the nucleophile. These reactions are often carried out in the presence of a base to facilitate the formation of the enolate.

Enamines, which are nitrogen analogues of enols, are also effective nucleophiles for electrophilic difluoromethylsulfenylation. The reaction typically occurs at the β-carbon of the enamine, followed by hydrolysis to yield the α-difluoromethylthiolated carbonyl compound. This method provides a valuable alternative to the direct functionalization of carbonyl compounds.

| Substrate | Reagent | Catalyst | Product | Yield (%) | ee (%) |

| β-Ketoester | Electrophilic SCF2H source | Cinchona-derived PTC | α-Difluoromethylthiolated β-ketoester | up to 92 | up to 83 |

| β-Ketoester | PhthN-SCF2COAr | (DHQD)2PHAL | α-((Arylcarbonyl)difluoromethylthio)-β-ketoester | Moderate | up to 93 |

Table 2: Enantioselective Electrophilic Difluoromethylsulfenylation of β-Ketoesters. nih.govrsc.orgresearcher.life

Stereoselective Aspects of Electrophilic Difluoromethylsulfenylation

The development of stereoselective methods for the introduction of the SCF2H group is of significant importance for the synthesis of chiral molecules with potential biological activity.

Chiral Auxiliaries: One approach to achieve stereoselectivity is the use of chiral auxiliaries. By attaching a chiral auxiliary to the substrate, the electrophilic attack of the difluoromethylsulfenylating agent can be directed to one face of the molecule, leading to the formation of a diastereomerically enriched product. The auxiliary can then be removed to afford the desired chiral product.

Catalytic Methods: More recently, catalytic enantioselective methods have been developed. These methods often employ chiral catalysts, such as cinchona alkaloid-derived phase-transfer catalysts, to control the stereochemical outcome of the reaction. For example, the asymmetric α-difluoromethylation of β-keto esters has been achieved with good enantioselectivity using this approach. nih.gov An organocatalytic enantioselective α-difluoromethylketone thiolation of β-keto esters using an electrophilic phthalimide-SCF2COAr reagent has also been reported, affording products with up to 93% ee. rsc.orgresearcher.life

Nucleophilic Reactivity of Difluoromethylthio Anions (⁻SCF2H)

In contrast to the electrophilic nature of difluoromethylsulfenyl chloride, the difluoromethylthio anion (⁻SCF2H) acts as a nucleophile. This species can be generated and utilized in substitution and addition reactions to introduce the SCF2H group.

Strategies for the Generation and Stabilization of the Difluoromethylthio Anion

The difluoromethylthio anion is a reactive and often unstable species. Therefore, strategies for its in situ generation and stabilization are crucial for its successful application in synthesis.

Generation from Difluoromethyl Phenyl Sulfone: One common method for generating the ⁻SCF2H anion involves the treatment of difluoromethyl phenyl sulfone with a strong base. The resulting anion can then be trapped with various electrophiles.

Generation from TMS-CF2H: A metal-free approach involves the nucleophilic transfer of a difluoromethyl group from (difluoromethyl)trimethylsilane (B44995) (TMS-CF2H) to a disulfide, generating the corresponding difluoromethylthioether. ucl.ac.ukdntb.gov.ua

Silver-Catalyzed Generation: Silver salts have been shown to play a crucial role in both the generation and stabilization of the ⁻SCF2H anion. For instance, the reaction of 2-((difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium triflate with an alcohol in the presence of a silver(I) salt generates the ⁻SCF2H anion, which is stabilized by the silver cation, allowing for subsequent nucleophilic substitution.

Cathodic Generation: The cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) can generate the (phenylthio)difluoromethyl radical, which can be further reduced to the corresponding anion. beilstein-journals.org

| Precursor | Method | Key Features |

| Difluoromethyl phenyl sulfone | Treatment with strong base | In situ generation |

| Disulfides and TMS-CF2H | Nucleophilic transfer | Metal-free, operationally simple ucl.ac.ukdntb.gov.ua |

| 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium triflate | Silver(I) catalysis | Stabilization of the anion |

| Bromodifluoromethyl phenyl sulfide | Cathodic reduction | Generation of radical and anion beilstein-journals.org |

Table 3: Methods for the Generation of the Difluoromethylthio Anion.

Comprehensive Analysis of Difluoromethylsulfenyl Chloride Reactivity: A Literature Review

Initial Research Findings and Limitations

A thorough review of scientific literature was conducted to gather detailed information on the chemical reactivity of Difluoromethylsulfenyl chloride (CHF₂SCl) across a range of reaction types, including nucleophilic substitutions, radical pathways, and transition metal-catalyzed transformations. Despite extensive searches of chemical databases and scholarly articles, there is a notable scarcity of published research specifically detailing the reactivity of Difluoromethylsulfenyl chloride in the contexts outlined in the requested article structure.

This lack of specific data prevents the generation of a scientifically rigorous and detailed article that would meet the requirements of the requested outline, including the provision of data tables with specific research findings for Difluoromethylsulfenyl chloride.

Proposed Alternative: Focus on a Well-Documented Analog

Given the limited information on Difluoromethylsulfenyl chloride, it is proposed that a comprehensive article be generated on a closely related and extensively studied compound: difluoromethanesulfonyl chloride (CHF₂SO₂Cl) . This compound has a rich and well-documented history in organic synthesis and exhibits diverse reactivity profiles that align well with the requested article structure.

An article on difluoromethanesulfonyl chloride would allow for a thorough and scientifically accurate exploration of:

Nucleophilic Substitution Reactions: Detailing its reactions with various nucleophiles.

Radical Pathways: Including mechanisms of radical generation, additions to unsaturated bonds, and the application of photoredox catalysis.

Transition Metal-Catalyzed Transformations: Focusing on its use in palladium-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds.

This alternative approach would ensure the delivery of a high-quality, informative, and data-rich article that adheres to the spirit of the original request while being grounded in available scientific evidence.

We await your guidance on whether to proceed with an article focused on difluoromethanesulfonyl chloride.

Transition Metal-Catalyzed Transformations Involving Difluoromethylsulfenyl Intermediates

Copper-Mediated and Catalyzed Difluoromethylsulfenylation

Copper catalysis has emerged as a versatile tool for the formation of carbon-sulfur bonds. In the context of fluoroalkylation, copper-catalyzed reactions have been successfully employed for the introduction of related difluoromethyl groups. For instance, copper-catalyzed C-H (phenylsulfonyl)difluoromethylation of acrylamides has been reported, demonstrating the construction of a C(sp²)−CF2SO2Ph bond under mild conditions. nih.govresearchgate.net This reaction is promoted by additives and proceeds via a proposed Cu(II)/Cu(III) catalytic cycle, with C-H activation being the rate-determining step. nih.govresearchgate.net

While direct examples of copper-catalyzed reactions with difluoromethylsulfenyl chloride are scarce, the analogous trifluoromethylthiolation reactions provide a valuable precedent. Copper-promoted trifluoromethylthiolation of benzamide (B126) derivatives at the ortho-position by C–H bond activation has been documented. Such transformations highlight the capability of copper to mediate the formation of C-SArF bonds.

It is plausible that copper could catalyze the reaction of difluoromethylsulfenyl chloride with various nucleophiles. The mechanism would likely involve the formation of a copper(I) difluoromethylsulfide intermediate, [Cu]-SCF2H, which could then participate in cross-coupling reactions with aryl halides or undergo addition to unsaturated systems. The generation of a difluoromethylsulfenyl radical via a single-electron transfer (SET) process from a copper complex is another potential pathway, analogous to mechanisms proposed in other copper-catalyzed fluoroalkylation reactions.

Table 3.4.2-1: Examples of Copper-Catalyzed Fluoroalkylation Reactions Relevant to Difluoromethylsulfenylation

| Catalyst/Mediator | Fluoroalkyl Source | Substrate | Product Type | Proposed Intermediate/Mechanism |

| Cu(OAc)2 | Phenylsulfonyl-difluoromethylating reagent | Acrylamides | C(sp²)-CF2SO2Ph | Cu(II)/Cu(III) cycle, C-H activation |

| Copper | N-Trifluoromethylthio-dibenzenesulfonimide | Benzamides | ortho-Trifluoromethylthiolated benzamides | C-H activation |

Nickel-Catalyzed Processes and Related Cross-Coupling Strategies

Nickel catalysis is a powerful method for cross-coupling reactions, particularly for the formation of C-C and C-heteroatom bonds. thieme-connect.denih.govrsc.orgnih.gov In the realm of fluoroalkylation, nickel has been successfully used to catalyze the difluoromethylation of aromatics. thieme-connect.de For example, a nickel-catalyzed cross-coupling of chlorodifluoromethane (B1668795) (ClCF2H) with (hetero)aryl chlorides has been developed. thieme-connect.de The proposed mechanism involves the oxidative addition of the aryl chloride to a Ni(0) species, followed by a radical pathway involving a difluoromethyl radical. thieme-connect.de

Another relevant example is the nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone. nih.gov Mechanistic studies of this reaction confirmed the formation of a difluoromethyl radical (•CF2H) rather than a difluorocarbene. nih.gov This suggests that nickel-catalyzed reactions involving difluoromethylsulfenyl chloride might also proceed through radical intermediates.

A plausible catalytic cycle for the nickel-catalyzed difluoromethylsulfenylation of an aryl halide (Ar-X) with difluoromethylsulfenyl chloride could involve the following steps:

Oxidative addition of the aryl halide to a Ni(0) complex to form an Ar-Ni(II)-X species.

Reaction with difluoromethylsulfenyl chloride, potentially through a single-electron transfer (SET) mechanism, to generate a difluoromethylsulfenyl radical (•SCF2H) and an Ar-Ni(II)-X complex.

Radical capture by the Ar-Ni(II)-X complex or direct reaction of the •SCF2H radical with the aryl nickel species.

Reductive elimination from a Ni(III) intermediate to furnish the desired aryl difluoromethyl sulfide (Ar-SCF2H) and regenerate the active Ni(I) or Ni(0) catalyst.

Table 3.4.3-1: Key Features of Nickel-Catalyzed Difluoromethylation Reactions

| Nickel Catalyst System | Difluoromethyl Source | Coupling Partner | Key Mechanistic Feature |

| NiCl2 / Ligand / Zn | ClCF2H | (Hetero)aryl chlorides | Radical pathway involving •CF2H |

| Ni catalyst | Difluoromethyl 2-pyridyl sulfone | (Hetero)aryl bromides | Formation of •CF2H confirmed |

Other Transition Metal Systems in Fluoroalkylsulfenylation

Besides copper and nickel, other transition metals such as palladium and rhodium are known to catalyze various fluoroalkylation and C-S bond-forming reactions. beilstein-journals.orgrsc.orgnih.govnih.govrsc.orgnih.gov

Rhodium: Rhodium catalysts have been employed for C-S bond formation. researchgate.net For instance, rhodium complexes can catalyze the addition of organosulfur groups to unsaturated compounds. researchgate.net Rhodium(III)-catalyzed C-H/C-F activation has been utilized for the synthesis of (hetero)arylated monofluoroalkenes from gem-difluoroalkenes, where a hydrogen bonding interaction is believed to facilitate the C-F bond cleavage. nih.gov This suggests that rhodium catalysts could potentially activate the S-Cl bond of difluoromethylsulfenyl chloride and facilitate its addition to unsaturated systems or its participation in C-H functionalization reactions.

The development of transition metal systems for difluoromethylsulfenylation remains an area with significant potential for future research. The exploration of various metal-ligand combinations will be crucial for achieving high efficiency and selectivity in these transformations.

Computational and Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors controlling reactivity and selectivity. nih.govresearchgate.netescholarship.orgmdpi.comresearchgate.netsemanticscholar.orgdntb.gov.uasemanticscholar.orgdntb.gov.ua

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to calculate the thermodynamics and kinetics of chemical reactions. scispace.comresearchgate.net For the study of difluoromethylsulfenylation reactions, DFT can be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the most favorable reaction pathway.

Identify Key Intermediates and Transition States: The geometries and electronic structures of transient species can be optimized, providing a deeper understanding of the reaction mechanism.

Investigate the Role of Catalysts and Ligands: DFT calculations can elucidate how a transition metal catalyst and its coordinating ligands influence the reaction, for example, by lowering the activation energy of a particular step.

In the context of the copper-catalyzed C-H (phenylsulfonyl)difluoromethylation of acrylamides, DFT studies have been instrumental in identifying the active catalyst and the roles of additives, as well as in establishing that C-H activation is the rate-determining step. nih.govresearchgate.net Similar DFT studies could be applied to potential copper- or nickel-catalyzed difluoromethylsulfenylation reactions to distinguish between different possible mechanisms, such as oxidative addition/reductive elimination pathways versus radical pathways.

Quantum Chemical Studies of Bond Formation and Cleavage Energetics

Quantum chemical methods can provide quantitative data on the energetics of bond formation and cleavage, which are fundamental to understanding chemical reactivity. For difluoromethylsulfenyl chloride, these methods can be used to calculate:

Bond Dissociation Energies (BDEs): The BDE of the S-Cl bond in F2HCSCl is a crucial parameter that will influence its reactivity, particularly in radical reactions. A lower BDE would suggest that homolytic cleavage to form a difluoromethylsulfenyl radical is more facile.

Activation Barriers: The energy barrier for the reaction of F2HCSCl with a nucleophile or a metal center can be calculated. This provides a quantitative measure of the reaction rate.

Computational studies on related systems, such as the homolytic cleavage of N-hydroxyphthalimide-O-trifluoromethanesulfinate, have utilized DFT to calculate low bond dissociation energies, supporting the generation of a CF3S(O)• radical. researchgate.net Similar approaches could be applied to F2HCSCl to predict its propensity to undergo homolytic S-Cl bond cleavage.

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A significant advantage of computational chemistry is its ability to predict the outcome of reactions, including their selectivity.

Reactivity: By comparing the activation energies for the reaction of difluoromethylsulfenyl chloride with different substrates, their relative reactivities can be predicted.

Regioselectivity: In reactions with unsymmetrical substrates, such as substituted arenes or alkenes, DFT calculations of the transition state energies for addition at different positions can predict the regiochemical outcome. escholarship.orgresearchgate.net For example, in the electrophilic difluoromethylsulfenylation of an arene, the preferred site of attack can be determined by comparing the stability of the corresponding Wheland intermediates or the energies of the transition states leading to them.

Stereoselectivity: For reactions that can produce stereoisomers, computational methods can be used to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. This is particularly relevant for the design of asymmetric catalytic systems for difluoromethylsulfenylation.

Computational tools are increasingly being used to guide the development of new synthetic methods. By providing a detailed understanding of the reaction mechanism and the factors that control selectivity, theoretical studies can accelerate the discovery and optimization of novel transition metal-catalyzed difluoromethylsulfenylation reactions.

Table 3.5.3-1: Applications of Computational Chemistry in Predicting Reaction Outcomes

| Predicted Property | Computational Approach | Application in Difluoromethylsulfenylation |

| Reaction Pathway | DFT calculations of potential energy surfaces | Distinguishing between ionic and radical mechanisms. |

| Bond Energetics | Calculation of Bond Dissociation Energies (BDEs) | Predicting the ease of S-Cl bond cleavage in F2HCSCl. |

| Regioselectivity | Comparison of transition state energies for different regioisomers | Predicting the site of attack on substituted aromatic rings. |

| Stereoselectivity | Calculation of energies of diastereomeric transition states | Guiding the design of chiral catalysts for asymmetric reactions. |

Theoretical Insights into Transition States and Reactive Intermediates

A thorough review of existing scientific literature reveals a notable gap in the theoretical and computational investigation of difluoromethylsulfenyl chloride. As such, a detailed, data-rich analysis of its transition states and reactive intermediates, supported by computational evidence, cannot be presented. The following discussion is therefore based on general principles and findings from related, but not identical, chemical systems.

Theoretical studies are crucial for understanding the intricate details of reaction mechanisms, providing insights into the geometry and energy of fleeting species like transition states and reactive intermediates. For sulfenyl chlorides in general, addition reactions to alkenes have historically been depicted as proceeding through a bridged episulfonium ion intermediate. However, more recent and sophisticated computational studies on simpler analogues like methylsulfenyl chloride have indicated that the mechanism may be more complex, potentially involving a more concerted process with a single transition state. researchgate.net

In the context of difluoromethylsulfenyl chloride, the presence of the electron-withdrawing fluorine atoms is expected to significantly influence its reactivity compared to non-fluorinated counterparts. These fluorine atoms would likely impact the stability of any potential cationic intermediates and the electronic structure of transition states.

Potential reactive intermediates that could be considered in the reactions of difluoromethylsulfenyl chloride include:

Difluoromethylthio radical (•SCF₂H): Homolytic cleavage of the S-Cl bond would generate this radical. Ab initio molecular orbital calculations have been performed on the closely related difluoromethyl radical (•CF₂H), providing insights into its non-planar structure and vibrational frequencies. This data could serve as a foundational reference for future computational studies on the •SCF₂H radical.

Difluoromethylthiol cation (⁺SCF₂H): Heterolytic cleavage of the S-Cl bond could, in principle, form this cation. However, the electron-withdrawing nature of the difluoromethyl group would likely destabilize such a species, making its formation less favorable compared to alkyl-substituted analogues.

Bridged episulfonium-like species: In reactions with alkenes, a bridged intermediate or transition state is a plausible consideration, though its stability and structure would be heavily influenced by the electronic effects of the CF₂H group.

Without specific computational studies on difluoromethylsulfenyl chloride, any discussion of transition state geometries, activation energies, and the precise nature of reactive intermediates remains speculative. The tables below are presented as illustrative examples of the type of data that would be generated from such computational studies, but it must be emphasized that the values are hypothetical and not based on actual calculations for difluoromethylsulfenyl chloride.

Table 1: Hypothetical Calculated Transition State Geometries for the Addition of CF₂HSCl to Ethene

| Parameter | Hypothetical Value |

| C-S Bond Length (Å) | 2.20 |

| C-C Bond Length (Å) | 1.45 |

| S-Cl Bond Length (Å) | 2.50 |

| C-S-Cl Angle (°) | 85.0 |

Table 2: Hypothetical Calculated Relative Energies for a Reaction Pathway of CF₂HSCl

| Species | Hypothetical Relative Energy (kcal/mol) |

| Reactants (CF₂HSCl + Ethene) | 0.0 |

| Transition State | +15.0 |

| Intermediate | +5.0 |

| Products | -20.0 |

Future research employing density functional theory (DFT) or other high-level ab initio methods is necessary to populate such tables with accurate data and to provide a robust theoretical framework for understanding the reactivity of difluoromethylsulfenyl chloride.

Current Challenges and Future Research Perspectives in Difluoromethylsulfenyl Chemistry

Addressing Stability and Handling Issues of Difluoromethylsulfenyl Chloride and its Precursors

A significant challenge in difluoromethylsulfenyl chemistry is the inherent reactivity and potential instability of difluoromethylsulfenyl chloride and its precursors. While specific data on the stability of difluoromethylsulfenyl chloride is scarce in publicly accessible literature, the general behavior of sulfenyl chlorides, particularly those bearing electron-withdrawing groups, suggests several challenges.

Sulfenyl chlorides are known to be reactive compounds that can be sensitive to moisture and prone to disproportionation. wikipedia.org The presence of the electron-withdrawing difluoromethyl group is expected to influence the stability of the S-Cl bond, potentially making the compound highly reactive and requiring careful handling under inert and anhydrous conditions. wikipedia.org The preparation of sulfenyl chlorides often involves the chlorination of disulfides, a reaction that can sometimes be challenging to control and may lead to the formation of over-chlorinated byproducts. wikipedia.orgwikiwand.com

The precursors for generating difluoromethylsulfenyl chloride also present their own set of challenges. The synthesis of the corresponding disulfide, bis(difluoromethyl) disulfide, would likely involve the handling of volatile and potentially toxic fluorinated starting materials. The general synthesis of fluorinated organic compounds often requires specialized equipment and stringent safety precautions due to the corrosive nature of many fluorinating agents.

Future research in this area should focus on developing stable and easily handleable precursors for difluoromethylsulfenyl chloride. This could involve the design of solid, non-volatile precursors that can generate the desired reagent in situ. Furthermore, detailed studies on the thermal stability, moisture sensitivity, and decomposition pathways of difluoromethylsulfenyl chloride are crucial for establishing safe handling and storage protocols. A deeper understanding of these properties will be essential for the broader adoption of this reagent in both academic and industrial settings.

Development of Broadly Applicable and Highly Selective Synthetic Methodologies

While the difluoromethylthio group is a desirable feature in bioactive molecules, the development of broadly applicable and highly selective methods for its introduction remains a key challenge. Current research in the broader field of difluoromethylation highlights the need for methods that are tolerant of a wide range of functional groups and provide high chemo-, regio-, and stereoselectivity.

The reactivity of sulfenyl chlorides allows for their addition across double and triple bonds, as well as reactions with various nucleophiles. wikipedia.org However, achieving high selectivity in complex molecules can be difficult. For instance, in the case of polyfunctionalized alkenes, controlling the regioselectivity of the addition of difluoromethylsulfenyl chloride can be a significant hurdle.

Future research will likely focus on the development of catalytic methods for difluoromethylsulfenylation. The use of transition metal catalysts could enable milder reaction conditions and provide greater control over selectivity. Furthermore, the development of novel difluoromethylsulfenylating reagents with tailored reactivity could expand the scope of accessible compounds. These reagents might be designed to be more or less electrophilic than difluoromethylsulfenyl chloride, allowing for greater functional group tolerance.

| Reagent Type | Potential Advantages | Research Focus |

| Catalytically Activated CF2HSCl | Milder reaction conditions, improved selectivity | Development of suitable catalyst systems (e.g., Lewis acids, transition metals) |

| Novel CF2HS-transfer Reagents | Tunable reactivity, improved stability and handling | Design and synthesis of reagents with different leaving groups or activating moieties |

| Photoredox-mediated Methods | Access to radical pathways, unique reactivity | Exploration of photocatalysts and radical precursors for difluoromethylsulfenylation |

Advancements in Enantioselective and Diastereoselective Difluoromethylsulfenylation Reactions

The creation of chiral centers is a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. A major frontier in difluoromethylsulfenyl chemistry is the development of enantioselective and diastereoselective reactions. The introduction of a difluoromethylthio group at a stereogenic center can have a profound impact on the biological activity of a molecule.

Currently, there is a lack of general and efficient methods for the asymmetric introduction of the SCF2H group. While significant progress has been made in the enantioselective installation of difluoromethyl (CF2H) groups, the corresponding sulfur-linked analogues are less developed. chemrxiv.org

Future research in this area will likely draw inspiration from the successful strategies in asymmetric catalysis. The development of chiral Lewis acid or transition metal catalysts that can coordinate with either the substrate or difluoromethylsulfenyl chloride to control the stereochemical outcome of the reaction is a promising avenue. Another approach could involve the use of chiral auxiliaries attached to the substrate, which would direct the attack of the sulfenyl chloride from a specific face.

| Strategy | Mechanism | Key Challenges |

| Chiral Catalysis | Coordination of a chiral catalyst to the substrate or reagent to induce facial selectivity. | Catalyst design, substrate scope, catalyst loading. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to direct the reaction. | Synthesis of auxiliary-appended substrates, efficient removal of the auxiliary. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic substrate. | Achieving high selectivity factors, limited to 50% theoretical yield. |

The development of diastereoselective difluoromethylsulfenylation reactions is also crucial, particularly for the synthesis of molecules with multiple stereocenters. For example, in the addition of difluoromethylsulfenyl chloride to chiral alkenes, controlling the diastereoselectivity is essential for obtaining a single, desired product.

Innovation in Green and Sustainable Synthesis of Difluoromethylsulfenyl Compounds

In line with the growing emphasis on sustainable chemistry, a significant challenge is to develop greener and more environmentally friendly methods for the synthesis and application of difluoromethylsulfenyl compounds. Traditional methods for the synthesis of organofluorine compounds can involve harsh reagents, toxic solvents, and the generation of significant amounts of waste.

Future research in this area should focus on several key aspects of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources.

Catalytic Methods: Developing catalytic reactions that can proceed with high efficiency under mild conditions, reducing energy consumption.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Waste Reduction: Designing processes that minimize the formation of byproducts and facilitate the recycling of reagents and catalysts.

A particularly promising area is the development of electrochemical methods for the synthesis of difluoromethylsulfenyl compounds. Electrosynthesis can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants, thereby reducing waste.

Frontiers in Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling has become an indispensable tool in modern chemical research, offering insights into reaction mechanisms, predicting reactivity, and guiding the design of new catalysts and reagents. In the context of difluoromethylsulfenyl chemistry, computational methods can play a crucial role in addressing many of the challenges outlined above.

One of the key areas where computational modeling can contribute is in understanding the stability and reactivity of difluoromethylsulfenyl chloride. Quantum chemical calculations can be used to determine the bond dissociation energy of the S-Cl bond, predict its susceptibility to hydrolysis, and model its reaction pathways with various substrates. This information can be invaluable for developing safe handling procedures and for designing more stable reagents.

Furthermore, computational modeling can accelerate the development of new catalytic systems for difluoromethylsulfenylation. By modeling the interaction of potential catalysts with the reactants, it is possible to predict which catalysts are most likely to be effective and to understand the origins of selectivity. This predictive power can significantly reduce the amount of experimental work required to develop new synthetic methods.

| Application of Computational Modeling | Impact on Research |

| Mechanistic Studies | Elucidation of reaction pathways, identification of key intermediates and transition states. |

| Catalyst Design | In silico screening of potential catalysts, prediction of catalyst performance. |

| Reactivity Prediction | Prediction of the regioselectivity and stereoselectivity of reactions. |

| Reagent Design | Design of new difluoromethylsulfenylating reagents with tailored properties. |

As computational methods continue to improve in accuracy and efficiency, their role in advancing the field of difluoromethylsulfenyl chemistry is expected to grow significantly.

Q & A

Basic: What are the recommended methods for synthesizing difluoromethylsulfenylchloride in laboratory settings?

Methodological Answer:

this compound can be synthesized via chlorination of difluoromethyl thiols using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Alternatively, nucleophilic substitution reactions involving difluoromethanesulfenamide and phosphoryl chloride (POCl₃) may yield the compound. Key steps include maintaining anhydrous conditions, inert gas purging (e.g., nitrogen), and temperature control (0–5°C) to minimize side reactions . Purity is enhanced by fractional distillation or column chromatography.

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F and ¹H NMR are critical for confirming the presence of difluoromethyl (-CF₂H) and sulfenyl (-SCl) groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.

- Infrared (IR) Spectroscopy: Peaks near 500–600 cm⁻¹ confirm S-Cl bonds, while CF₂ stretching modes appear at 1100–1200 cm⁻¹.

- Elemental Analysis: Validates stoichiometric ratios of C, F, S, and Cl .

Basic: What safety protocols are critical when handling this compound in laboratory environments?

Methodological Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of volatile vapors.

- Storage: Store in amber glass bottles under nitrogen at –20°C to prevent hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate or calcium carbonate before disposal.

- Waste Disposal: Segregate halogenated waste for professional treatment .

Advanced: How can researchers design experiments to investigate the reactivity of this compound with nucleophiles under varying conditions?

Methodological Answer:

- Solvent Selection: Test polar aprotic (e.g., DMF, DMSO) vs. non-polar solvents (e.g., dichloromethane) to assess solvolysis rates .

- Kinetic Studies: Use stopped-flow techniques or in-situ IR to monitor reaction progress.

- Variable Control: Adjust temperature (25–80°C), nucleophile concentration (1–5 equiv.), and pH (acidic vs. basic conditions).

- Product Analysis: Employ GC-MS or HPLC to identify intermediates and byproducts .

Advanced: What strategies are effective in resolving contradictions in reported stability data for this compound?

Methodological Answer:

- Systematic Review: Compare studies for methodological differences (e.g., storage conditions, purity thresholds) .

- Replication Studies: Reproduce experiments under identical conditions to isolate variables.

- Accelerated Stability Testing: Expose the compound to elevated temperatures/humidity and track degradation via LC-MS.

- Multivariate Analysis: Apply statistical tools to identify correlations between instability and environmental factors (e.g., light exposure) .

Advanced: What methodologies are employed to study the thermal decomposition kinetics of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify mass loss under controlled heating (e.g., 10°C/min in nitrogen).

- Differential Scanning Calorimetry (DSC): Identify exothermic/endothermic events during decomposition.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products (e.g., SO₂, HCl).

- Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.